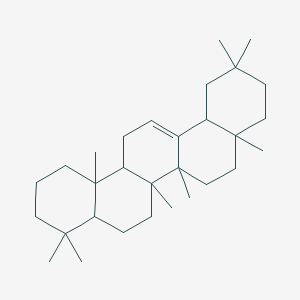
Benzene, 1-(diethoxymethyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(diethoxymethyl)-2-nitro-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a diethoxymethyl group at the first position and a nitro group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Benzene Derivatives: The compound can be synthesized by nitrating a benzene derivative that already contains a diethoxymethyl group. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with a diethoxymethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by nitration.
Industrial Production Methods: Industrial production of such compounds typically involves large-scale nitration processes using continuous flow reactors to ensure precise control over reaction conditions and to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with Pd/C or iron with hydrochloric acid.
Halogenation: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst like FeCl3 or AlCl3.
Major Products:
Reduction: Amines.
Halogenation: Aryl halides.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Employed in the synthesis of materials with specific properties for use in coatings and polymers.
Mécanisme D'action
The mechanism by which Benzene, 1-(diethoxymethyl)-2-nitro- exerts its effects involves its ability to participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group. This makes the benzene ring more susceptible to attack by electrophiles. The diethoxymethyl group can also influence the reactivity of the compound by donating electron density through inductive effects.
Comparaison Avec Des Composés Similaires
Nitrobenzene: Contains a nitro group but lacks the diethoxymethyl group.
Toluene: Contains a methyl group instead of a diethoxymethyl group.
Aniline: Contains an amino group instead of a nitro group.
Uniqueness:
- The presence of both a diethoxymethyl group and a nitro group on the benzene ring makes Benzene, 1-(diethoxymethyl)-2-nitro- unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
88356-11-0 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-(diethoxymethyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-7-5-6-8-10(9)12(13)14/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
GXYWWDNGNXXZLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)

![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)




![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

